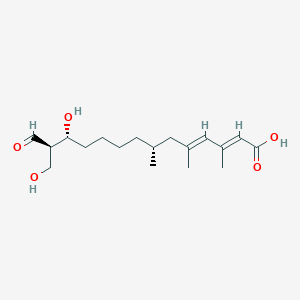
(7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid is a complex organic compound with a molecular formula of C18H30O5 . This compound is characterized by its multiple hydroxyl groups, formyl group, and conjugated diene system, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds through aldol condensation, followed by selective reduction and oxidation reactions to introduce the formyl and hydroxyl groups. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve higher efficiency and selectivity. These methods are designed to be scalable and environmentally friendly, reducing the need for hazardous chemicals and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
(7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, esters, and ethers, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development and pharmacological studies .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .
Mecanismo De Acción
The mechanism of action of (7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl and hydroxyl groups play a crucial role in these interactions, facilitating binding and modulating the activity of the target molecules. The conjugated diene system also contributes to the compound’s reactivity and ability to participate in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
- (2E,4E)-hexa-2,4-dienoic acid
- (2E,4E)-3,7-Dimethylocta-2,4-diene
- (3R,5S,7R,12R,13R)-12,14-dihydroxy-3,5,7-trimethyl-13-(sulfanylcarbonyl)tetradecanoic acid
Uniqueness
Compared to similar compounds, (7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows for specific interactions and reactivity that are not observed in other compounds, making it a valuable subject of study in various scientific fields .
Propiedades
Fórmula molecular |
C18H30O5 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(2E,4E,7R,12R,13R)-13-formyl-12,14-dihydroxy-3,5,7-trimethyltetradeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H30O5/c1-13(8-14(2)9-15(3)10-18(22)23)6-4-5-7-17(21)16(11-19)12-20/h9-11,13,16-17,20-21H,4-8,12H2,1-3H3,(H,22,23)/b14-9+,15-10+/t13-,16-,17-/m1/s1 |
Clave InChI |
CJCDMTWCUXKYGF-SGKKDZSOSA-N |
SMILES isomérico |
C[C@H](CCCC[C@H]([C@@H](CO)C=O)O)C/C(=C/C(=C/C(=O)O)/C)/C |
SMILES canónico |
CC(CCCCC(C(CO)C=O)O)CC(=CC(=CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















